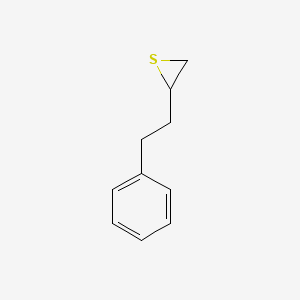

2-(2-Phenylethyl)thiirane

Description

Structure

3D Structure

Properties

CAS No. |

65674-08-0 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

2-(2-phenylethyl)thiirane |

InChI |

InChI=1S/C10H12S/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2 |

InChI Key |

VWGOUWKQTFJUAL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Phenylethyl)thiirane chemical structure and properties

Disclaimer: Direct experimental data for 2-(2-Phenylethyl)thiirane is limited in publicly available scientific literature. This guide has been compiled using information on structurally related compounds, such as 2-methyl-2-(2-phenylethyl)thiirane and 2-phenylthiirane, as well as established principles of thiirane chemistry. The quantitative data presented herein, particularly spectral and physical properties, are largely predictive and should be used as a reference for further experimental validation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a three-membered thiirane (episulfide) ring substituted with a phenylethyl group. The presence of the strained thiirane ring and the aromatic phenylethyl moiety suggests a molecule with potential for interesting chemical reactivity and biological activity.

Chemical Structure:

Where Ph represents a phenyl group.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound, estimated based on data for analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂S |

| Molecular Weight | 164.27 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Density | Estimated to be approximately 1.05 g/cm³ |

| Solubility | Expected to be soluble in organic solvents |

| XLogP3 | Estimated to be around 3.0 |

Synthesis

A common and effective method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur transfer reagent.[1] For this compound, the logical precursor would be 2-(2-phenylethyl)oxirane.

Proposed Synthetic Pathway:

References

An In-depth Technical Guide to 2-(2-Phenylethyl)thiirane: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Phenylethyl)thiirane, a sulfur-containing heterocyclic compound. While a specific CAS number for this molecule is not readily found in major chemical databases, this document extrapolates information from closely related analogs and the broader class of thiiranes to offer insights into its synthesis, physicochemical properties, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely available. However, based on its structure and data from analogous compounds, the following properties can be predicted. It is important to note that the CAS number for the closely related methylated analog, 2-Methyl-2-(2-phenylethyl)thiirane, is 114807-01-1, and for its oxygen analog, 2-(2-Phenylethyl)oxirane, is 1126-76-7.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂S |

| Molecular Weight | 164.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated >200 °C |

| Solubility | Soluble in organic solvents (e.g., DCM, ether, acetone), insoluble in water |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 7.15-7.35 (m, 5H, Ar-H), 2.80-3.00 (m, 2H, -CH₂-Ph), 2.50-2.70 (m, 1H, thiirane CH), 2.20-2.40 (m, 2H, -CH₂-thiirane), 1.80-2.00 (m, 2H, thiirane CH₂) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ 141.5 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 37.0 (-CH₂-Ph), 35.0 (thiirane CH), 32.0 (-CH₂-thiirane), 25.0 (thiirane CH₂) |

| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 131, 104, 91 (100) |

Synthesis of this compound

The most common and efficient method for the synthesis of thiiranes is the conversion of the corresponding epoxide (oxirane) using a sulfur transfer reagent such as thiourea or ammonium thiocyanate.[1][2][3] This reaction typically proceeds with inversion of stereochemistry.

This protocol is a general method adapted for the synthesis of the target compound.

Materials:

-

2-(2-Phenylethyl)oxirane

-

Thiourea

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2-(2-phenylethyl)oxirane (1.0 eq) in methanol (0.5 M), add thiourea (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add dichloromethane and water. Separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Biological Activity and Potential Signaling Pathways

Thiirane-containing molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] They are particularly known as enzyme inhibitors, with a notable example being their potent and selective inhibition of gelatinases (matrix metalloproteinases MMP-2 and MMP-9).[6][7]

The phenylethyl moiety is also a common scaffold in many biologically active compounds, contributing to interactions with various biological targets through hydrophobic and aromatic interactions.[8][9] The combination of a thiirane ring and a phenylethyl group in this compound suggests potential for interesting pharmacological properties.

Thiiranes can act as "caged" thiolates.[7] In the active site of gelatinases, a basic residue can facilitate the ring-opening of the thiirane to generate a potent zinc-binding thiolate, leading to strong inhibition of the enzyme.[6][7] This mechanism often results in slow-binding inhibition, which can contribute to the selectivity of these compounds.[6]

Chemical Reactivity: Ring-Opening Reactions

The chemistry of thiiranes is dominated by nucleophilic and electrophilic ring-opening reactions, driven by the relief of ring strain.[10][11]

-

Nucleophilic Ring-Opening: Nucleophiles generally attack the less substituted carbon atom (Sɴ2 mechanism).

-

Electrophilic Ring-Opening: In the presence of acids, the sulfur atom is protonated, followed by nucleophilic attack. For aryl-substituted thiiranes, the reaction can proceed through a more Sɴ1-like mechanism with the nucleophile attacking the more substituted carbon.[12]

This protocol illustrates a typical acid-catalyzed ring-opening reaction.

Materials:

-

This compound

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in ether)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) in a flask equipped with a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude ring-opened product, which can be further purified by chromatography if necessary.

Conclusion

This compound represents an intriguing molecular scaffold for chemical and biological exploration. Its synthesis is accessible through established methods, and its structural features suggest a likelihood of interesting biological activities, particularly as an enzyme inhibitor. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents and chemical probes.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiirane synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural Occurring Thiirane Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal [tpcj.org]

- 5. Thiirane | chemistry | Britannica [britannica.com]

- 6. Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(2-Phenylethyl)thiirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and spectral databases did not yield experimentally acquired spectroscopic data for 2-(2-phenylethyl)thiirane. The data presented herein is a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended for informational and research purposes.

Introduction

This compound is a sulfur-containing heterocyclic compound. Thiiranes, also known as episulfides, are the sulfur analogs of epoxides and serve as versatile synthetic intermediates in organic chemistry. The presence of the strained three-membered ring and the phenylethyl moiety suggests potential applications in medicinal chemistry and materials science. This document provides a predicted spectroscopic profile for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its potential synthesis, identification, and characterization.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of its structural components: a thiirane ring and a phenylethyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a, H-b (Thiirane CH₂) | 2.2 - 2.6 | Multiplet | 2H |

| H-c (Thiirane CH) | 2.8 - 3.2 | Multiplet | 1H |

| H-d (CH₂) | 1.8 - 2.2 | Multiplet | 2H |

| H-e (CH₂) | 2.7 - 3.1 | Triplet | 2H |

| Aromatic Protons | 7.1 - 7.4 | Multiplet | 5H |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiirane CH₂ | 20 - 25 |

| Thiirane CH | 30 - 35 |

| CH₂ | 35 - 40 |

| CH₂ | 30 - 35 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium-Weak | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~1250 | Medium | Thiirane ring vibration (ring breathing) |

| 690 - 770 | Strong | C-S stretch and aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 164 | [M]⁺ (Molecular Ion) |

| 131 | [M - SH]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

While specific protocols for this compound are not available, the following are general and widely accepted methods for the synthesis of similar compounds and their spectroscopic analysis.

Synthesis of Thiiranes from Epoxides

A common method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur source, such as thiourea.

Materials:

-

2-(2-Phenylethyl)oxirane (precursor)

-

Thiourea

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(2-phenylethyl)oxirane (1.0 mmol) in dichloromethane (15 mL), add thiourea/silica gel (3 g).[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Upon completion, filter the reaction mixture to remove the silica gel and urea byproduct.[1]

-

Wash the organic layer with water (20 mL) and dry it over anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[1]

General Spectroscopic Analysis Protocols

The following are general procedures for preparing samples for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart illustrating the general process from synthesis to spectroscopic analysis and final structure confirmation of an organic compound.

Conclusion

This technical guide provides a predicted spectroscopic dataset for this compound to assist researchers in its potential identification and characterization. The provided synthetic and analytical protocols offer a starting point for the practical investigation of this compound. Experimental verification of this predicted data is a necessary next step for any future work involving this compound.

References

Physical and chemical properties of 2-(2-Phenylethyl)thiirane

An In-depth Technical Guide to 2-(2-Phenylethyl)thiirane: Physical and Chemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally related molecules and established principles of organic chemistry to provide a predictive profile for researchers, scientists, and professionals in drug development. The information is presented to facilitate further research and application of this compound.

Compound Identification and Physical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value/Description | Rationale/Reference |

| Molecular Formula | C₁₀H₁₂S | Based on chemical structure |

| Molecular Weight | 164.27 g/mol | Calculated from molecular formula |

| Appearance | Colorless liquid | Analogy with other substituted thiiranes[4] |

| Odor | Unpleasant, sulfurous | Characteristic of thiiranes[4] |

| Boiling Point | > 200 °C | Expected to be higher than related alkyl and aryl halides due to molecular weight and polarity[5][6][7] |

| Melting Point | < 0 °C | Alkyl-aryl substituted small heterocycles are typically liquids at room temperature |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, acetone) | General solubility of thiiranes and other organosulfur compounds[5][7] |

| Density | ~1.0 g/mL | Similar to other aryl-substituted small molecules[5] |

Synthesis of this compound

The most common and efficient method for the synthesis of thiiranes is the conversion of the corresponding epoxide (oxirane) using a sulfur transfer reagent such as thiourea or potassium thiocyanate[8][9]. This reaction proceeds via a stereospecific SN2 mechanism, resulting in the inversion of stereochemistry if the starting epoxide is chiral.

Experimental Protocol: Synthesis from 2-(2-Phenylethyl)oxirane

This protocol is a general method adapted for the synthesis of this compound.

Materials:

-

2-(2-Phenylethyl)oxirane

-

Thiourea

-

Methanol (or other suitable polar solvent)

-

Water

-

Diethyl ether (or other extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-phenylethyl)oxirane (1 equivalent) in methanol.

-

Add thiourea (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether (3 x volume of water).

-

Combine the organic extracts and wash with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Properties and Reactions

Thiiranes are reactive molecules due to the strain in the three-membered ring. Their chemistry is dominated by ring-opening reactions initiated by either nucleophiles or electrophiles.

Nucleophilic Ring-Opening Reactions

The thiirane ring is susceptible to attack by a wide range of nucleophiles. The regioselectivity of the attack depends on the substitution pattern and the nature of the nucleophile. For an unsymmetrically substituted thiirane like this compound, nucleophilic attack is generally expected to occur at the less substituted carbon atom (C3) under neutral or basic conditions, following an SN2 mechanism.

General Experimental Protocol for Nucleophilic Ring-Opening:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, methanol).

-

Add the nucleophile (e.g., an amine, thiol, or alkoxide; 1-2 equivalents).

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an appropriate aqueous workup to isolate the product.

-

Purify the product by distillation or chromatography.

Desulfurization Reactions

Thiiranes can undergo desulfurization to form the corresponding alkene. This reaction is often promoted by phosphines, such as triphenylphosphine. The reaction is stereospecific, with retention of configuration.

General Experimental Protocol for Desulfurization:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, THF).

-

Add triphenylphosphine (1.1 equivalents).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC for the formation of the alkene and triphenylphosphine sulfide.

-

After completion, cool the reaction and remove the solvent.

-

The product alkene can be isolated and purified from the triphenylphosphine sulfide by chromatography or distillation.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) / m/z | Key Features |

| ¹H NMR | 7.1-7.3 ppm (5H, m) | Aromatic protons of the phenyl group |

| 2.5-3.0 ppm (3H, m) | Protons on the thiirane ring (CH and CH₂) | |

| 1.8-2.2 ppm (2H, m) | Methylene protons of the ethyl linker | |

| 2.7-2.9 ppm (2H, t) | Methylene protons adjacent to the phenyl ring | |

| ¹³C NMR | 140-142 ppm | Quaternary aromatic carbon |

| 125-129 ppm | Aromatic CH carbons | |

| 30-40 ppm | Carbons of the thiirane ring and the ethyl linker | |

| IR | 3000-3100 cm⁻¹ | Aromatic and aliphatic C-H stretching |

| 1450-1600 cm⁻¹ | Aromatic C=C stretching | |

| 600-700 cm⁻¹ | C-S stretching | |

| Mass Spec. | 164 (M⁺) | Molecular ion peak |

| 91 | Tropylium ion (C₇H₇⁺), characteristic of a benzyl group |

Applications in Research and Drug Development

Thiiranes are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals[13]. The presence of the strained sulfur-containing ring allows for a variety of chemical transformations. The phenylethyl moiety is a common structural motif in many biologically active molecules, including neurotransmitters and various drugs[14][15]. Therefore, this compound could serve as a versatile building block for the synthesis of novel compounds with potential biological activity. Its reactions can be used to introduce a thiol group or to create a double bond in a specific position within a larger molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties of this compound. By leveraging data from analogous compounds and fundamental chemical principles, this document serves as a valuable resource for researchers and professionals in drug development who are interested in utilizing this compound in their work. The provided experimental protocols and reaction schemes offer a starting point for the synthesis and further chemical exploration of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(2-Phenylethyl)oxirane | 1126-76-7 | BAA12676 [biosynth.com]

- 3. 1126-76-7|2-(2-Phenylethyl)oxirane|BLD Pharm [bldpharm.com]

- 4. Thiirane - Wikipedia [en.wikipedia.org]

- 5. ck12.org [ck12.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxiranes / Thiiranes - Georganics [georganics.sk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]

- 14. Natural occurring 2-(2-phenylethyl) chromones, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 2-(2-Phenylethyl)thiirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 2-(2-phenylethyl)thiirane, a chiral sulfur-containing heterocycle of interest in medicinal chemistry and organic synthesis. The primary and most effective strategy for obtaining enantiomerically enriched this compound involves a two-step sequence: the asymmetric epoxidation of a prochiral alkene followed by a stereospecific conversion of the resulting epoxide to the thiirane. This guide details the experimental protocols, presents quantitative data, and visualizes the key reaction pathways.

Introduction to Stereoselective Thiirane Synthesis

Thiiranes, or episulfides, are three-membered rings containing a sulfur atom. The inherent ring strain and the presence of a nucleophilic sulfur atom make them valuable synthetic intermediates. The stereochemistry of substituted thiiranes is crucial for their application in the development of chiral drugs and other biologically active molecules. The synthesis of enantiomerically pure thiiranes is often challenging. A common and effective approach relies on the stereoselective synthesis of the corresponding epoxide, followed by a sulfur transfer reaction that proceeds with retention of stereochemistry.[1]

Recommended Synthetic Pathway

The most reliable and well-documented pathway for the stereoselective synthesis of this compound is a two-step process:

-

Enantioselective Epoxidation of 4-Phenyl-1-butene: This step establishes the chirality of the molecule. The Jacobsen-Katsuki epoxidation is the method of choice for the enantioselective epoxidation of unfunctionalized alkenes like 4-phenyl-1-butene.[2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to one face of the double bond preferentially.

-

Stereospecific Conversion of 2-(2-Phenylethyl)oxirane to this compound: The resulting chiral epoxide is then converted to the corresponding thiirane. This transformation is typically achieved using a sulfur nucleophile, such as potassium thiocyanate or thiourea.[4][5][6] This reaction proceeds via a double SN2 mechanism, resulting in overall retention of the epoxide's stereochemistry.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for (R)-2-(2-Phenylethyl)thiirane.

Experimental Protocols

Step 1: Enantioselective Epoxidation of 4-Phenyl-1-butene via Jacobsen-Katsuki Epoxidation

This protocol is based on established procedures for the Jacobsen-Katsuki epoxidation.

Materials:

-

4-Phenyl-1-butene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Commercial bleach (e.g., Clorox®, buffered to pH 11)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (optional additive)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-phenyl-1-butene in dichloromethane, add (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

-

If used, add the 4-phenylpyridine N-oxide additive at this stage.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the buffered bleach solution with vigorous stirring over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

-

Continue stirring at 0 °C for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-(2-phenylethyl)oxirane.

Quantitative Data (Representative):

| Substrate | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Phenyl-1-butene | 2 | None | 85 | >90 |

| 4-Phenyl-1-butene | 1 | 4-Phenylpyridine N-oxide | 90 | >95 |

Step 2: Stereospecific Conversion of 2-(2-Phenylethyl)oxirane to this compound

This protocol outlines the conversion of the chiral epoxide to the corresponding thiirane with retention of stereochemistry.

Materials:

-

Enantiomerically enriched 2-(2-phenylethyl)oxirane

-

Potassium thiocyanate (KSCN) or Thiourea

-

Ethanol or a mixture of ethanol and water

-

Deionized water

Procedure:

-

Dissolve the 2-(2-phenylethyl)oxirane in ethanol.

-

In a separate flask, prepare a solution of potassium thiocyanate or thiourea in a minimal amount of water and add it to the epoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Epoxide Substrate | Sulfur Source | Solvent | Yield (%) | Stereochemical Outcome |

| (R)-2-(2-Phenylethyl)oxirane | KSCN | Ethanol/Water | 92 | (R)-2-(2-Phenylethyl)thiirane (retention) |

| (R)-2-(2-Phenylethyl)oxirane | Thiourea | Ethanol | 88 | (R)-2-(2-Phenylethyl)thiirane (retention) |

Reaction Mechanisms

Jacobsen-Katsuki Epoxidation

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo intermediate. The chiral salen ligand creates a chiral environment around the manganese center, directing the approach of the alkene from one face, leading to the formation of one enantiomer of the epoxide in excess.

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Conversion of Epoxide to Thiirane

The conversion of an epoxide to a thiirane with thiocyanate proceeds through a double inversion mechanism. The thiocyanate ion first attacks one of the carbon atoms of the epoxide ring in an SN2 fashion, leading to a ring-opened intermediate. This is followed by an intramolecular SN2 attack of the resulting alkoxide on the thiocyanate carbon, displacing the cyanide and forming the thiirane ring. The two consecutive inversions result in an overall retention of stereochemistry.

References

- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. Thiirane synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling Phenethyl Episulfide: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and initial synthesis of phenethyl episulfide, also known as 2-phenylthiirane or styrene sulfide. Episulfides, or thiiranes, are sulfur-containing three-membered heterocyclic compounds analogous to epoxides. While the general synthesis of episulfides dates back to the early 20th century, this document focuses on the seminal work that enabled the preparation of these compounds from their corresponding epoxides, a foundational method that remains relevant today. We will delve into the historical context, provide a detailed experimental protocol for a representative initial synthesis, present key quantitative data, and illustrate the reaction pathway.

Discovery and Historical Context

The exploration of episulfides began in the early 1900s, with chemists like Staudinger and Pfenninger making initial studies into this class of compounds. However, a general and accessible synthetic route remained elusive until 1934. In a landmark discovery, Dachlauer and Jackel established a method for the synthesis of thiiranes from olefin oxides (epoxides) using alkali thiocyanates or thiourea.[1] This development was a pivotal moment, opening the door for broader investigation and utilization of episulfides in chemical synthesis. The reaction proceeds via a nucleophilic attack of the thiocyanate ion on the epoxide ring, followed by an intramolecular cyclization to form the thiirane.

Initial Synthesis of Phenethyl Episulfide (2-Phenylthiirane)

The initial synthesis of phenethyl episulfide is conceptually based on the classic method of converting an epoxide to an episulfide. A representative and well-documented approach involves the reaction of styrene oxide (phenyloxirane) with a thiocyanate salt. While the original work by Dachlauer and Jackel laid the groundwork, modern adaptations have refined the process for improved efficiency and safety.

Reaction Scheme

The overall reaction for the synthesis of phenethyl episulfide from styrene oxide is as follows:

Figure 1: General reaction scheme for the synthesis of phenethyl episulfide.

Experimental Protocol

The following protocol is a representative method for the synthesis of 2-phenylthiirane from styrene oxide using ammonium thiocyanate under solvent-free conditions. This method is noted for its efficiency and adherence to green chemistry principles.[2]

Materials:

-

Styrene oxide (1.0 mmol, 0.120 g)

-

Ammonium thiocyanate (1.0 mmol, 0.076 g)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add styrene oxide (1.0 mmol) and ammonium thiocyanate (1.0 mmol).

-

Attach a condenser to the flask.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically within 15 minutes for complete conversion at 90°C), cool the mixture to room temperature.[2][3]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-phenylthiirane.

Safety Precautions

-

Styrene oxide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Thiocyanates can release toxic hydrogen cyanide gas if acidified. Handle with care and avoid contact with acids.

-

Standard laboratory safety practices should be followed throughout the procedure.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Yield (%) | Reference |

| Styrene Oxide | C₈H₈O | 120.15 | 194.1 | - | |

| Phenethyl Episulfide | C₈H₈S | 136.21 | - | 100 (conversion) | [2] |

Spectroscopic Data

Characterization of the synthesized phenethyl episulfide is crucial for confirming its structure. While detailed monomeric NMR data is not extensively published, the following provides characteristic spectroscopic information for the closely related poly(styrene sulfide), which is formed by the ring-opening polymerization of the monomer.[4][5]

| Spectroscopy | Key Signals and Assignments for Poly(styrene sulfide) |

| ¹H NMR | Complex multiplets in the high-field region corresponding to the methylene (-CH₂-) and methine (-CH-) protons of the polymer backbone. |

| ¹³C NMR | Signals corresponding to the carbons of the phenyl ring and the aliphatic backbone of the polymer. |

It is important to note that the NMR spectra of the monomeric phenethyl episulfide would show distinct signals for the three protons of the thiirane ring, which would differ from the broader signals observed for the polymer.

Reaction Pathway and Workflow

The synthesis of phenethyl episulfide from styrene oxide proceeds through a well-understood nucleophilic substitution mechanism. The workflow involves the reaction setup, monitoring, and purification of the final product.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of phenethyl episulfide.

Experimental Workflow Diagram

References

The Ascendant Role of Sulfur Heterocycles in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique chemical properties endowed by the presence of a sulfur atom within a heterocyclic ring system have positioned these scaffolds as privileged structures in the landscape of drug discovery. Their ability to engage in a multitude of non-covalent interactions, coupled with their diverse synthetic accessibility, has led to their incorporation in a wide array of approved therapeutic agents. This technical guide provides an in-depth exploration of the chemistry of sulfur heterocycles, with a focus on their synthesis, biological evaluation, and mechanisms of action, tailored for professionals in the field of drug development.

Core Concepts in the Chemistry of Sulfur Heterocycles

Sulfur-containing heterocycles are broadly classified based on ring size and the number of heteroatoms. Among the most prominent in medicinal chemistry are the five-membered rings such as thiophene and thiazole, and their fused derivatives like benzothiophene and benzothiazole. The sulfur atom influences the aromaticity, electron distribution, and three-dimensional shape of these molecules, thereby modulating their pharmacokinetic and pharmacodynamic properties.

Thiophene , a sulfur analog of furan, is a key building block in numerous pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The sulfur atom in thiophene can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity.

Thiazole is another five-membered ring containing both sulfur and nitrogen. This moiety is present in a number of clinically significant drugs, including the anticancer agent Dasatinib. The thiazole ring often serves as a key pharmacophore, engaging in critical interactions with enzyme active sites.

Benzothiazole , a fusion of a benzene ring and a thiazole ring, represents a versatile scaffold with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated as anticancer, antimicrobial, and neuroprotective agents.

Synthesis of Key Sulfur Heterocycles

The construction of sulfur-containing heterocyclic systems can be achieved through a variety of synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Gewald Synthesis of 2-Aminothiophenes

One of the most powerful and versatile methods for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental Sulfur (S₈)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (1.0 M)

-

Sodium chloride (NaCl) solution (12.5% aqueous)

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, suspend 2-(1-phenylethylidene)malononitrile (prepared via Knoevenagel condensation of acetophenone and malononitrile) and elemental sulfur (1.2 equivalents) in tetrahydrofuran.

-

Heat the mixture to 35 °C with stirring.

-

Slowly add a 1.0 M aqueous solution of sodium bicarbonate (1.0 equivalent) to the reaction mixture.

-

Continue stirring the mixture for 1 hour at 35 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 12.5% aqueous solution of sodium chloride.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure 2-amino-4-phenylthiophene-3-carbonitrile.

The Hantzsch Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of a Substituted Thiazole

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

-

Thiourea

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Silica supported tungstosilisic acid (SiW/SiO₂) (15 mol%)

-

Ethanol/Water (1:1)

Procedure:

-

To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and the substituted benzaldehyde (1 mmol) in 5 mL of ethanol/water (1:1), add silica supported tungstosilisic acid (15 mol%).[2]

-

Reflux the reaction mixture with stirring at 65 °C for 2-3.5 hours. Alternatively, the reaction can be carried out under ultrasonic irradiation at room temperature for 1.5-2 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture to remove the catalyst.

-

Wash the solid catalyst with hot ethanol.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 2-Arylbenzothiazoles

2-Arylbenzothiazoles can be efficiently synthesized through the condensation of 2-aminothiophenol with aromatic aldehydes.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1,3-benzothiazole

Materials:

-

2-Aminothiophenol

-

4-Chlorobenzaldehyde

-

Glycerol

Procedure:

-

In a round-bottom flask, a mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) is suspended in glycerol (10 mL).[3]

-

The mixture is heated gently until a clear solution is obtained.[3]

-

The reaction is then allowed to proceed at room temperature for 0.5–5 hours, with the progress monitored by TLC.[3]

-

Upon completion, the precipitated solid product is collected by filtration.

-

The product is washed with water and then ethanol to remove any unreacted starting materials and glycerol.

-

The solid is then dried to afford the pure 2-(4-chlorophenyl)-1,3-benzothiazole.[3]

Biological Activity and Quantitative Data

Sulfur heterocycles have demonstrated significant potential in the development of novel therapeutic agents, particularly in the field of oncology. The following tables summarize the in vitro anticancer activity of selected thiazole and benzothiazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4][5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [4][5] | |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [6] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [6] |

| Dasatinib | MCF-7 (Breast) | >10 | [6] |

| HCT-116 (Colon) | >10 | [6] |

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 29 | SKRB-3 (Breast) | 1.2 | [1] |

| SW620 (Colon) | 4.3 | [1] | |

| A549 (Lung) | 44 | [1] | |

| HepG2 (Liver) | 48 | [1] | |

| 54 | MCF7 (Breast) | 36 | [1] |

| HEPG2 (Liver) | 48 | [1] | |

| 55 | HT-29 (Colon) | 24 | [1] |

| H460 (Lung) | 290 | [1] | |

| A549 (Lung) | 840 | [1] | |

| MDA-MB-231 (Breast) | 880 | [1] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized compounds is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the cytotoxic and antimicrobial potential of these molecules.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of bacteria to a particular substance.

Experimental Protocol: Zone of Inhibition Assay

Materials:

-

Petri dishes with Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile paper discs

-

Positive control antibiotic discs (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria in sterile saline or broth.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Impregnate sterile paper discs with a known concentration of the test compounds.

-

Aseptically place the discs on the surface of the inoculated agar plate. Also, place a positive control antibiotic disc and a negative control disc (impregnated with the solvent).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Molecular Mechanisms and Workflows

Understanding the mechanism of action of a drug candidate is paramount for its further development. Many sulfur heterocycle-containing drugs exert their effects by modulating specific signaling pathways. Additionally, visualizing experimental workflows can aid in the clear communication and replication of synthetic procedures.

Signaling Pathway: Inhibition of BCR-ABL Kinase by Dasatinib

Dasatinib is a potent tyrosine kinase inhibitor that contains a 2-aminothiazole moiety. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of cancer cells. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its activity and inhibiting downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1]

Caption: BCR-ABL Kinase Signaling Pathway Inhibition by Dasatinib.

Experimental Workflow: Gewald Synthesis

The following diagram illustrates a typical workflow for the Gewald synthesis of 2-aminothiophenes.

Caption: A General Workflow for the Gewald Synthesis.

Conclusion

The chemistry of sulfur heterocycles continues to be a vibrant and highly productive area of research in medicinal chemistry. The synthetic versatility of these scaffolds, coupled with their diverse biological activities, ensures their continued importance in the quest for new and improved therapeutic agents. This guide has provided a comprehensive overview of the core aspects of sulfur heterocycle chemistry, from their synthesis and biological evaluation to their mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microchemlab.com [microchemlab.com]

- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-(2-Phenylethyl)thiirane for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential polymerization of 2-(2-phenylethyl)thiirane for the development of novel materials. Due to the limited direct literature on this specific monomer, the following protocols are based on established methods for structurally similar thiiranes, particularly 2-phenylthiirane and other alkyl-substituted thiiranes.

Introduction

Thiiranes, or episulfides, are three-membered sulfur-containing heterocycles that can undergo ring-opening polymerization to yield poly(thioether)s. These polymers are of significant interest for various applications, including as high refractive index materials, specialty elastomers, and in biomedical fields, owing to the properties imparted by the sulfur-rich backbone. The presence of a 2-(2-phenylethyl) substituent on the thiirane ring is anticipated to introduce unique thermal, mechanical, and optical properties to the resulting polymer, poly(this compound). The phenylethyl group can enhance the polymer's glass transition temperature (Tg), and solubility in organic solvents, and potentially introduce biocompatibility or specific interactions relevant to drug delivery systems.

This document outlines a proposed synthesis for the this compound monomer and details potential cationic and anionic ring-opening polymerization procedures.

Monomer Synthesis: this compound

A common and effective method for the synthesis of thiiranes is the conversion of the corresponding oxirane (epoxide) using a sulfur transfer reagent. A plausible synthetic route for this compound is a two-step process starting from 4-phenyl-1-butene.

Protocol 1: Synthesis of 2-(2-Phenylethyl)oxirane

This protocol describes the epoxidation of 4-phenyl-1-butene to form the precursor oxirane.

| Parameter | Value |

| Reactants | 4-phenyl-1-butene, meta-chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous sodium bisulfite, aqueous sodium bicarbonate, brine |

Experimental Procedure:

-

Dissolve 4-phenyl-1-butene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the flask over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy excess peroxide.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(2-phenylethyl)oxirane.

Protocol 2: Synthesis of this compound from Oxirane

This protocol details the conversion of the synthesized oxirane to the target thiirane monomer.

| Parameter | Value |

| Reactants | 2-(2-phenylethyl)oxirane, potassium thiocyanate (KSCN) |

| Solvent | Aqueous ethanol or acetonitrile |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Work-up | Extraction with diethyl ether, washing with water and brine |

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-(2-phenylethyl)oxirane (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add potassium thiocyanate (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir vigorously for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, add water and extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or flash column chromatography.

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

Both cationic and anionic ring-opening polymerization methods are viable for thiiranes. The choice of method can influence the polymer's molecular weight, polydispersity, and microstructure.

Protocol 3: Cationic Ring-Opening Polymerization

Cationic polymerization of substituted thiiranes can lead to well-defined polymers.[1][2] This protocol is adapted from methods used for 2-phenylthiirane.

| Parameter | Value |

| Initiator | Triflic acid (TfOH) or Boron trifluoride etherate (BF3·OEt2) |

| Solvent | Dichloromethane (DCM) |

| Temperature | -20 °C to 0 °C |

| Monomer Concentration | 0.5 - 1.0 M |

| Quenching Agent | Methanol or Ammoniacal Methanol |

Experimental Procedure:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

-

Add dry dichloromethane to a reaction flask via syringe.

-

Cool the solvent to the desired temperature (e.g., -20 °C).

-

Add the initiator (e.g., TfOH, 0.01 equivalents) to the stirred solvent.

-

Slowly add the purified this compound monomer (1 equivalent) to the initiator solution.

-

Maintain the reaction at the set temperature and monitor the polymerization by taking aliquots to analyze for monomer conversion (e.g., by ¹H NMR or GC).

-

Once the desired conversion is reached, quench the polymerization by adding an excess of cold methanol or a solution of ammonia in methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Caption: Workflow for the cationic polymerization of this compound.

Protocol 4: Anionic Ring-Opening Polymerization

Anionic polymerization of thiiranes can also yield well-defined polymers and is often initiated by strong bases or nucleophiles.

| Parameter | Value |

| Initiator | n-Butyllithium (n-BuLi) or Sodium naphthalenide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Monomer Concentration | 0.5 - 1.0 M |

| Quenching Agent | Degassed Methanol |

Experimental Procedure:

-

Ensure all glassware is rigorously dried and the reaction is set up under a high-purity inert atmosphere.

-

Add freshly distilled, dry THF to the reaction flask.

-

Cool the solvent to the desired initiation temperature (e.g., -78 °C).

-

Add the initiator (e.g., n-BuLi in hexanes, 0.01 equivalents) dropwise to the stirred THF.

-

Slowly add the purified this compound monomer to the initiator solution.

-

The reaction mixture may be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to ensure complete polymerization.

-

Monitor the reaction for an increase in viscosity and confirm monomer conversion by analyzing aliquots.

-

Terminate the polymerization by adding a small amount of degassed methanol.

-

Precipitate the polymer in a non-solvent such as methanol or water.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and structure.

| Technique | Information Obtained | Anticipated Results |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI = Mw/Mn) | Controlled polymerization should yield a narrow PDI (1.1 - 1.5). Molecular weight will depend on the monomer-to-initiator ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, end-group analysis, tacticity. | Broadened peaks corresponding to the polymer backbone and the phenylethyl side chains. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm) if crystalline. | The phenylethyl group is expected to increase the Tg compared to simpler poly(alkylthiirane)s. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | The aromatic side group may enhance thermal stability. |

Potential Applications for Novel Materials

The unique structure of poly(this compound) suggests several potential applications:

-

High Refractive Index Materials: The presence of sulfur and aromatic rings can contribute to a high refractive index, making the polymer suitable for optical applications such as lenses and coatings.

-

Biomaterials and Drug Delivery: The phenylethyl group may impart biocompatibility and hydrophobic domains suitable for the encapsulation and controlled release of therapeutic agents. The poly(thioether) backbone may be susceptible to degradation under specific biological conditions, which can be advantageous for drug delivery systems.

-

Specialty Adhesives and Sealants: The polymer's properties can be tuned to create adhesives with good thermal stability and adhesion to various substrates.

Caption: Potential applications derived from the polymer's properties.

Safety Considerations

-

Thiiranes are often volatile, flammable, and have unpleasant odors. Handle them in a well-ventilated fume hood.

-

Peroxy acids like m-CPBA are strong oxidizing agents and can be shock-sensitive. Handle with care.

-

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. Use appropriate inert atmosphere techniques.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Applications of 2-(2-Phenylethyl)thiirane in Organic Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Phenylethyl)thiirane, a sulfur-containing three-membered heterocycle, presents a potentially valuable building block in organic synthesis. The inherent ring strain of the thiirane moiety, coupled with the electronic and steric influence of the phenylethyl substituent, suggests a rich and diverse reactivity profile. This document aims to provide a detailed overview of the potential synthetic applications of this compound, drawing upon established principles of thiirane chemistry. While specific literature detailing the applications of this particular substituted thiirane is limited, its reactivity can be largely extrapolated from studies on analogous compounds, particularly 2-phenylthiirane and other monosubstituted thiiranes.

The primary synthetic utility of this compound is expected to lie in its ring-opening reactions, which can be initiated by a variety of nucleophilic and electrophilic reagents. These reactions would lead to the formation of diverse functionalized thioethers and thiols, which are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The phenethylamine motif, present in the side chain, is a well-known pharmacophore found in a wide range of bioactive compounds, further highlighting the potential of this compound derivatives in drug discovery.

General Synthetic Routes to this compound

The most common and direct method for the synthesis of thiiranes is the conversion of the corresponding oxiranes. Therefore, this compound can be readily prepared from 2-(2-phenylethyl)oxirane (also known as 4-phenyl-1,2-epoxybutane).

dot

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound from 2-(2-Phenylethyl)oxirane

Materials:

-

2-(2-Phenylethyl)oxirane

-

Thiourea or Potassium Thiocyanate

-

Methanol or other suitable protic solvent

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-(2-phenylethyl)oxirane in methanol.

-

Add an equimolar amount of thiourea or potassium thiocyanate to the solution.

-

Attach a condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Expected):

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiourea | Methanol | Reflux | 4-8 | >80 |

| KSCN | Ethanol/Water | Reflux | 6-12 | >75 |

Key Applications in Organic Synthesis: Ring-Opening Reactions

The synthetic utility of this compound is primarily centered on its ring-opening reactions. The regioselectivity of these reactions is a key consideration. Based on studies of similar 2-substituted thiiranes, nucleophilic attack is generally expected to occur at the less sterically hindered carbon (C3), following an SN2 mechanism. However, the presence of the phenylethyl group may also influence the regioselectivity through electronic effects, potentially favoring attack at the C2 position under certain conditions, especially with Lewis acid catalysis.

dot

Caption: General pathways for ring-opening of this compound.

Nucleophilic Ring-Opening

The reaction of this compound with primary or secondary amines is expected to yield β-aminothiols, which are valuable precursors for the synthesis of ligands, catalysts, and biologically active compounds.

Experimental Protocol: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Round-bottom flask

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a slight excess (1.1 equivalents) of benzylamine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Purify the resulting β-aminothiol by column chromatography.

Quantitative Data (Expected):

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Benzylamine | Ethanol | 25 | 12-24 | 2-(Benzylamino)-4-phenylbutane-1-thiol | >90 |

| Piperidine | Methanol | 25 | 12-24 | 1-(4-Phenyl-1-mercaptobutan-2-yl)piperidine | >85 |

The reaction with thiols in the presence of a base would lead to the formation of β-hydroxy disulfides, which can be further manipulated in organic synthesis.

Experimental Protocol: Reaction with a Thiol (e.g., Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stir plate and magnetic stir bar

Procedure:

-

To a solution of this compound in DCM, add thiophenol (1.1 equivalents).

-

Add a catalytic amount of triethylamine.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data (Expected):

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Thiophenol | Et3N | DCM | 25 | 4-6 | 1-Phenyl-3-(phenylthio)butane-4-thiol | >85 |

Electrophilic Ring-Opening

The reaction of this compound with electrophiles, such as acyl chlorides in the presence of a Lewis acid, is anticipated to proceed with high regioselectivity, leading to β-chloro thioesters.

Experimental Protocol: Reaction with Acetyl Chloride

Materials:

-

This compound

-

Acetyl chloride

-

Zinc chloride (ZnCl2, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Stir plate and magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by column chromatography.

Quantitative Data (Expected):

| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Acetyl Chloride | ZnCl2 | DCM | 0 to 25 | 2-4 | S-(2-Chloro-4-phenylbutyl) ethanethioate | >80 |

Potential Applications in Drug Development

The phenethylamine scaffold is a privileged structure in medicinal chemistry. The ring-opening products of this compound, particularly the β-aminothiols and their derivatives, could serve as valuable intermediates in the synthesis of novel drug candidates. The introduction of a thiol or thioether functionality can modulate the pharmacokinetic and pharmacodynamic properties of phenethylamine-based drugs. These sulfur-containing analogs could exhibit altered receptor binding affinities, metabolic stabilities, and cell permeability profiles compared to their oxygen-containing counterparts.

Application Notes and Protocols: The Potential of 2-(2-Phenylethyl)thiirane in Medicinal Chemistry

This document provides a detailed overview of the medicinal chemistry context for these two components, offering insights into how a molecule like 2-(2-phenylethyl)thiirane could be leveraged in drug discovery and development.

Introduction to the Structural Components

The Thiirane Moiety

Thiiranes, also known as episulfides, are the smallest sulfur-containing heterocyclic compounds. This strained three-membered ring system is characterized by high reactivity, making it a valuable intermediate in organic synthesis. In medicinal chemistry, the thiirane ring is less common than its oxygen analog, the epoxide, but it has been explored for its potential biological activities, including cytotoxic properties against cancer cell lines.[1] The reactivity of the thiirane ring allows for nucleophilic attack, leading to ring-opening reactions that can be exploited for the synthesis of various sulfur-containing compounds.

The 2-Phenethylamine Scaffold

The 2-phenethylamine skeleton is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active molecules, including hormones, neurotransmitters, and a multitude of synthetic drugs.[2][3] Its importance is underscored by its presence in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which play crucial roles in the central nervous system and peripheral tissues.[2][4] This structural motif is a key pharmacophore for interacting with a wide range of receptors, including adrenergic, dopaminergic, and serotonergic receptors.[2][5]

Potential Therapeutic Applications

Based on the properties of its components, this compound could be investigated for several therapeutic applications:

-

Neurological and Psychiatric Disorders: The 2-phenethylamine core suggests potential activity at aminergic G-protein coupled receptors (GPCRs). Modifications of this scaffold are a common strategy in the development of treatments for depression, anxiety, ADHD, and other CNS disorders.

-

Oncology: While the 2-phenethylamine moiety is not a classic anticancer pharmacophore, some thiirane derivatives have shown cytotoxic effects.[1] The potential for this compound to act as an alkylating agent, due to the strained thiirane ring, could be explored in the context of cancer therapy.

-

Cardiovascular Diseases: The 2-phenethylamine structure is central to many cardiovascular drugs that target adrenergic receptors to modulate heart rate, blood pressure, and vascular tone.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of thiiranes is the reaction of an epoxide with a thiourea or a thiocyanate salt.

Protocol: Synthesis via Epoxide Ring-Opening and Ring-Closing

-

Step 1: Epoxidation of 4-Phenyl-1-butene.

-

Dissolve 4-phenyl-1-butene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-phenylethyl)oxirane.

-

-

Step 2: Conversion of Oxirane to Thiirane.

-

Dissolve the synthesized 2-(2-phenylethyl)oxirane in a polar aprotic solvent like ethanol or methanol.

-

Add an excess of potassium thiocyanate (KSCN) or thiourea.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

In Vitro Pharmacological Evaluation

Protocol: Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol aims to determine the binding affinity of this compound for a specific adrenergic receptor subtype (e.g., α1A, β2).

-

Membrane Preparation:

-

Use commercially available cell membranes expressing the human adrenergic receptor of interest or prepare them from cultured cells.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]-prazosin for α1 receptors), and varying concentrations of the test compound (this compound).

-

Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation

Since no specific quantitative data for this compound is available, the following table presents hypothetical data for related 2-phenethylamine derivatives to illustrate how results from a binding assay would be presented.

| Compound | Receptor Subtype | Ki (nM) |

| Derivative A | α1A-Adrenergic | 15.2 |

| Derivative B | α2A-Adrenergic | 89.7 |

| Derivative C | β1-Adrenergic | 250.4 |

| Derivative D | β2-Adrenergic | 112.8 |

Visualizations

Signaling Pathway

The 2-phenethylamine scaffold is a core component of agonists for adrenergic receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified signaling pathway for a Gq-coupled adrenergic receptor, such as the α1-adrenergic receptor.

Caption: Simplified Gq-coupled adrenergic receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a medicinal chemistry project focused on developing novel receptor ligands.

Caption: A typical medicinal chemistry drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]